molecular formula C3H4IN3 B10902629 3-iodo-1H-pyrazol-5-amine

3-iodo-1H-pyrazol-5-amine

Cat. No.: B10902629
M. Wt: 208.99 g/mol
InChI Key: WFRHAMBNELZMMG-UHFFFAOYSA-N
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Description

3-iodo-1H-pyrazol-5-amine is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. The presence of an iodine atom at the 3-position and an amino group at the 5-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1H-pyrazol-5-amine typically involves the iodination of 1H-pyrazol-5-amine. One common method is the electrophilic substitution reaction using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol under reflux conditions. The reaction can be represented as follows:

1H-pyrazol-5-amine+I2This compound\text{1H-pyrazol-5-amine} + I_2 \rightarrow \text{this compound} 1H-pyrazol-5-amine+I2​→this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-iodo-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form hydrazine derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

    Substitution: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation: Nitro derivatives of pyrazole.

    Reduction: Hydrazine derivatives of pyrazole.

Scientific Research Applications

3-iodo-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-iodo-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in 3-iodo-1H-pyrazol-5-amine makes it unique compared to other pyrazole derivatives. The iodine atom can participate in halogen bonding, which can enhance the compound’s reactivity and binding affinity in biological systems. This makes it a valuable compound for various chemical and biological applications.

Properties

IUPAC Name

5-iodo-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4IN3/c4-2-1-3(5)7-6-2/h1H,(H3,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRHAMBNELZMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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